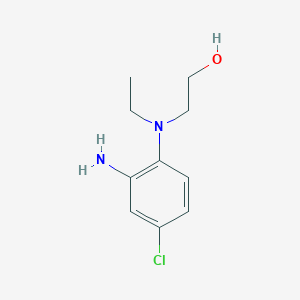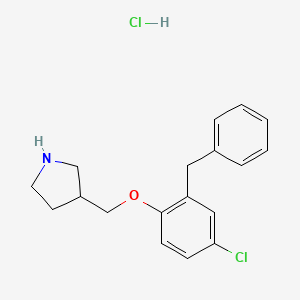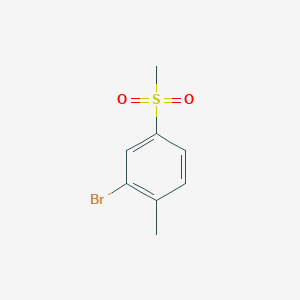
2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Overview
Description
“2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide . Another method involves the reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H9BrO2S . More details about its structure can be found on various chemical databases .Chemical Reactions Analysis
“this compound” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications
Multicoupling Reagent in Organic Synthesis
2-Bromo-1-methyl-4-(methylsulfonyl)benzene, along with related compounds, plays a significant role as a multicoupling reagent in organic synthesis. A study by Auvray, Knochel, and Normant (1985) discusses how 3-bromo-2-(tert-butylsulfonyl)-1-propene, a compound structurally similar to this compound, reacts with various electrophiles in the presence of zinc metal. This process yields unsaturated sulfones, which are versatile in further reactions, demonstrating the compound's utility in synthetic organic chemistry (Auvray, Knochel, & Normant, 1985).
Role in Selective Nitration Process
Another significant application is in the selective nitration process. Yu et al. (2016) describe an efficient continuous-flow process for selective mononitration of 1-methyl-4-(methylsulfonyl)benzene. This process achieves a high yield of 98%, with a significant reduction in byproducts and short residence time, highlighting the compound's potential in streamlined industrial chemical processes (Yu et al., 2016).
Understanding Molecular Structures
Research on compounds like this compound also contributes to the understanding of molecular structures and interactions. For instance, Choi et al. (2009) studied a related compound, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, to understand its molecular structure and intermolecular interactions, which can be pivotal in designing new materials and pharmaceuticals (Choi et al., 2009).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of 1-methyl-4-(methylsulfonyl)benzene in various solvents have been explored by Xu et al. (2016). Their research provides valuable data for the purification process of this compound, which is crucial for its application in different scientific fields (Xu et al., 2016).
Safety and Hazards
The safety information for “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
2-bromo-1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSBUZFXFIKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682096 | |
| Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702672-96-6 | |
| Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
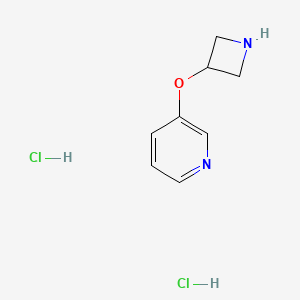
![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)
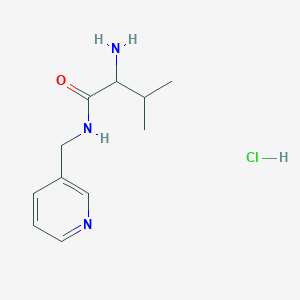
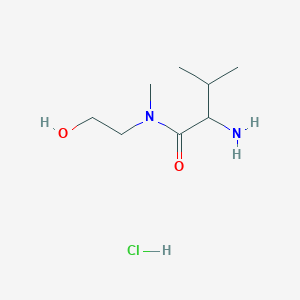
![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)
